2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline
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Overview
Description
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C12H12FNS and a molecular weight of 221.29 g/mol It is characterized by the presence of a fluorine atom, a thiophene ring, and an aniline moiety
Preparation Methods
The synthesis of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 5-methylthiophene-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
. While both compounds contain a fluorine atom and an aniline moiety, the presence of the thiophene ring in 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline distinguishes it from 5-fluoro-2-methylaniline.
Properties
Molecular Formula |
C12H12FNS |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3 |
InChI Key |
JVQBDFMNMWZHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2F |
Origin of Product |
United States |
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